molecular formula C23H22FN3O3 B2954966 6-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one CAS No. 921835-91-8

6-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2954966
CAS No.: 921835-91-8
M. Wt: 407.445
InChI Key: UYLXPKCANLRBNN-UHFFFAOYSA-N
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Description

6-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tetrahydroquinoline moiety, a methoxy group, and a dihydropyridazinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the tetrahydroquinoline moiety: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the fluoro and methyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of the dihydropyridazinone ring: This step involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

6-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, the compound could be used in the study of enzyme interactions and as a potential ligand for receptor binding studies.

Medicine

In medicine, the compound may have potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroquinoline derivatives and dihydropyridazinone derivatives. These compounds share structural similarities but may differ in their specific substituents and functional groups.

Uniqueness

What sets 6-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

6-(6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3/c1-14-4-9-18(10-5-14)27-21(28)13-20(30-3)22(25-27)23(29)26-15(2)6-7-16-12-17(24)8-11-19(16)26/h4-5,8-13,15H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLXPKCANLRBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1C(=O)C3=NN(C(=O)C=C3OC)C4=CC=C(C=C4)C)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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